molecular formula C9H9NO2 B14745743 8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1198-31-8

8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B14745743
CAS No.: 1198-31-8
M. Wt: 163.17 g/mol
InChI Key: ACTHHUZPROIBPI-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is part of the benzoxazine family, which is known for its diverse range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One effective method for synthesizing 8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This one-pot synthesis is performed under mild conditions and results in high yields . The reaction typically involves the preparation of N-acylated anthranilic acid derivatives as intermediates, which are then cyclized to form the benzoxazinone ring using agents like acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine .

Industrial Production Methods

Industrial production methods for benzoxazinone derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing energy consumption, and simplifying the workup process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can introduce various functional groups onto the benzoxazinone ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

1198-31-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

8-methyl-3,4-dihydro-1,3-benzoxazin-2-one

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-10-9(11)12-8(6)7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

ACTHHUZPROIBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CNC(=O)O2

Origin of Product

United States

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